6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate

Description

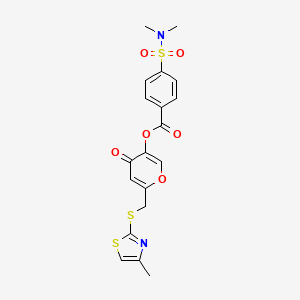

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate (hereafter referred to as the target compound) is a heterocyclic ester featuring:

- A 4-oxo-4H-pyran core substituted at the 6-position with a ((4-methylthiazol-2-yl)thio)methyl group.

- A benzoate ester at the 3-position of the pyran ring, further substituted with a 4-(N,N-dimethylsulfamoyl) moiety.

Key structural elements include:

Thiazole-thioether linkage: The 4-methylthiazole ring is connected via a thioether (-S-CH2-) bridge to the pyran core.

Sulfamoyl group: The benzoate’s 4-position carries a dimethylsulfamoyl (-SO2N(CH3)2) group, influencing electronic and solubility properties.

Ester functionality: The pyran-benzoate ester linkage contributes to hydrolytic stability and bioavailability.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S3/c1-12-10-28-19(20-12)29-11-14-8-16(22)17(9-26-14)27-18(23)13-4-6-15(7-5-13)30(24,25)21(2)3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABXPHFBLNLNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structural features, biological mechanisms, and related research findings.

Structural Features

The compound features a unique combination of a pyran ring, thiazole moiety, and a sulfamoyl benzoate group. Its molecular formula is , with a molecular weight of approximately 447.52 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor of cholinesterases, which are crucial in neurotransmission.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyran ring and the benzoate group may enhance binding affinity and specificity, leading to various biological effects.

Case Studies

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent .

- Anticancer Research : In vitro studies indicated that the compound could inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis .

- Cholinesterase Inhibition : A series of experiments showed that the compound effectively inhibits acetylcholinesterase (AChE), which is relevant for developing treatments for neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-(Thiomethyl)-4-hydroxyquinoline | Quinoline core with thioether | Antimicrobial |

| 5-(Methylthiazole)-2H-pyranone | Pyranone structure with methylthiazole | Antioxidant |

| 7-(Thiomethyl)-coumarin | Coumarin ring with thioether | Anticancer |

The distinct combination of functional groups in this compound may confer unique biological properties not observed in other similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves multi-step synthetic routes, starting from simpler thiazole and pyran intermediates. It can be utilized as a building block for synthesizing more complex molecules with potential therapeutic applications.

Synthetic Routes

- Preparation of Thiazole Intermediate : Reaction of 4-methylthiazole with thiol reagents.

- Formation of Pyran Ring : Aldehyde and ketone reaction under basic conditions.

- Final Coupling : Esterification using dehydrating agents like DCC and catalysts such as DMAP.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyran vs. Coumarin Derivatives

- Target Compound : Features a 4-oxo-4H-pyran core.

- Analog (): Replaces pyran with a 2-oxo-2H-chromen (coumarin) scaffold linked to a 4-methylbenzamide-substituted thiazole.

Thiazole vs. Thiadiazole Derivatives

Substituent Modifications

Sulfamoyl Group Variations

Benzoate Substituents

- Target Compound : 4-(N,N-dimethylsulfamoyl) group enhances solubility in polar solvents.

- Analog : 3,4-Dimethoxy substituents on benzoate improve membrane permeability due to methoxy’s electron-donating effects .

- : Methoxyphenoxy and methyl groups on pyran alter steric hindrance and metabolic stability .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- Target Compound :

- ¹H-NMR : Singlet for N(CH3)2 (~3.0 ppm), pyran H-2/H-5 protons (~6.5–7.0 ppm), thiazole H-5 (~7.2 ppm).

- ¹³C-NMR : Carbonyl (C=O) at ~170 ppm, sulfamoyl sulfur-linked carbons at ~55 ppm (N-CH3).

Q & A

Q. What are the key synthetic strategies for preparing 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate?

Answer: The synthesis involves multi-step reactions, including:

- Thioether formation : Reacting a 4-methylthiazole-2-thiol derivative with a bromomethyl-pyranone intermediate using polar aprotic solvents (e.g., MeCN) and bases like K₂CO₃ to form the thioether linkage .

- Esterification : Coupling the pyran-thiazole intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid using coupling agents such as EDCI/HOBt in dichloromethane (CH₂Cl₂) .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. Example Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thioether linkage | K₂CO₃, MeCN, reflux | 47–80% | |

| Ester coupling | EDCI, HOBt, CH₂Cl₂ | 63–89% |

Q. How is the compound structurally characterized in academic research?

Answer: Key characterization methods include:

- ¹H/¹³C NMR : Assign chemical shifts to confirm the pyran-thiazole core, ester linkage, and dimethylsulfamoyl group. For example, the 4-oxo pyran ring shows a carbonyl signal at ~170 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 471.1 [M+H]⁺ for a related thiazole-pyran derivative) .

- HPLC : Assess purity (>95% for biologically active analogs) using C18 columns and acetonitrile/water gradients .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer: SAR strategies include:

- Substituent variation : Modify the thiazole (e.g., 4-methyl to 4-ethyl), pyran (e.g., 4-oxo to 4-thio), or benzoate (e.g., sulfamoyl to sulfonamide) to assess effects on potency .

- Biological assays : Test analogs against target systems (e.g., cancer cell lines via MTT assays, viral proteases). For example, thiazole derivatives in showed antiviral activity against MERS-CoV .

- Computational modeling : Use docking (e.g., AutoDock Vina) to predict binding to targets like CYP3A4 or viral enzymes .

Q. Example SAR Findings

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Methylthiazole | Enhanced metabolic stability | |

| Dimethylsulfamoyl group | Improved solubility and target affinity |

Q. What analytical methods resolve purity and stability challenges during synthesis?

Answer:

- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and TLC (silica plates, visualized under UV) to monitor reaction progress .

- Stability testing : Incubate the compound in buffers (pH 2–9) or plasma at 37°C, followed by LC-MS to identify degradation products (e.g., hydrolyzed ester or thioether bonds) .

Q. Critical Considerations

Q. How can computational methods guide the design of derivatives with enhanced activity?

Answer:

- Molecular docking : Predict binding modes to targets like kinases or viral proteases. For instance, used DFT to optimize benzoxazole derivatives for antibacterial activity .

- ADMET prediction : Tools like SwissADME estimate permeability (LogP), bioavailability, and toxicity risks .

- MD simulations : Analyze ligand-target complex stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What experimental designs address contradictions in biological activity data?

Answer:

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HeLa, HepG2) to confirm IC₅₀ consistency .

- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or enzymatic inhibition assays .

- Data normalization : Use statistical tools (e.g., ANOVA) to account for batch effects or plate-to-plate variability .

Q. Table 1: Key Spectral Data for Structural Confirmation

| Compound Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Pyran 4-oxo | - | 170.2 | - |

| Thiazole C-S | 2.45 (s, 3H, CH₃) | 18.5 (CH₃) | 471.1 [M+H]⁺ |

| Dimethylsulfamoyl | 3.10 (s, 6H, N(CH₃)₂) | 40.2 (N(CH₃)₂) | - |

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Target Activity (IC₅₀) | Reference |

|---|---|---|

| Thiazole-pyran derivative () | MERS-CoV protease: 12 µM | |

| Methoxybenzoyl-thiazole () | CYP3A4 inhibition: 0.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.